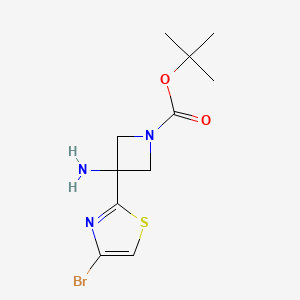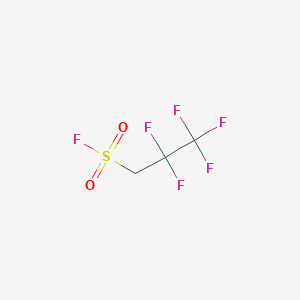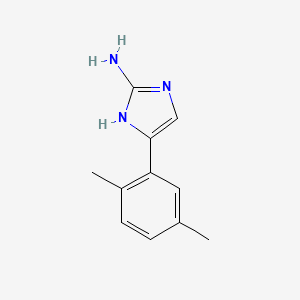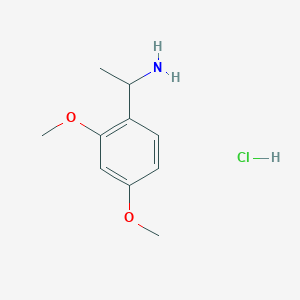
1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is often used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the reductive amination of 2,4-dimethoxyacetophenone. The process includes the following steps:
Formation of the imine: 2,4-Dimethoxyacetophenone reacts with ammonia or a primary amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the amine.
Hydrochloride salt formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dimethoxyacetophenone, while substitution reactions can produce various substituted phenethylamines.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride
- 1-(2,4-Dimethoxyphenyl)ethan-1-amine
- 2-(3,4-Dimethoxyphenyl)ethan-1-amine
Uniqueness
1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure allows for unique applications and properties compared to its analogs.
Properties
Molecular Formula |
C10H16ClNO2 |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)9-5-4-8(12-2)6-10(9)13-3;/h4-7H,11H2,1-3H3;1H |
InChI Key |
ZOVWPPMHEROFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


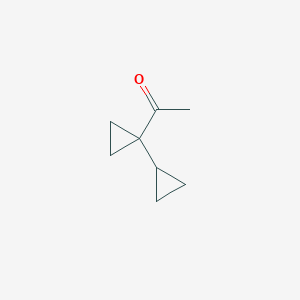
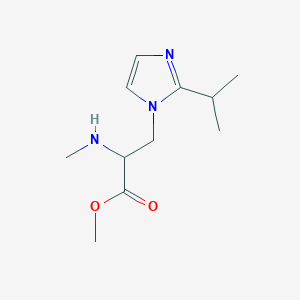
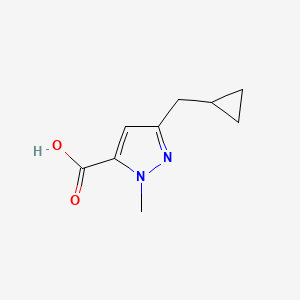

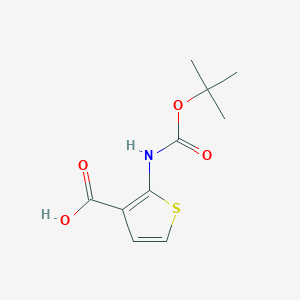
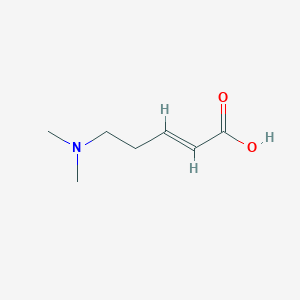
![1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine](/img/structure/B13537002.png)
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
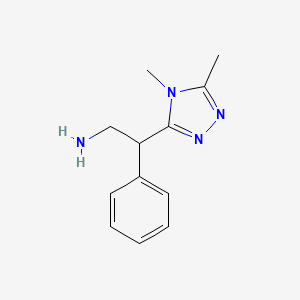
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)
